Tetrakis(trimethylsilyl)silane

Description

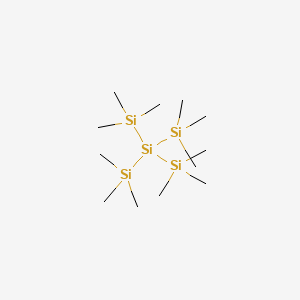

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetrakis(trimethylsilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJSDHZZKKYWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193977 | |

| Record name | Tetrakis(trimethylsilyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Tetrakis(trimethylsilyl)silane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4098-98-0 | |

| Record name | 1,1,1,3,3,3-Hexamethyl-2,2-bis(trimethylsilyl)trisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(trimethylsilyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(trimethylsilyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(trimethylsilyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetrakis(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane, with the chemical formula Si(Si(CH₃)₃)₄, is a unique organosilicon compound notable for its highly symmetrical, globular structure.[1] It consists of a central silicon atom bonded to four trimethylsilyl (B98337) groups, resulting in a molecule with tetrahedral symmetry.[1] This structure imparts distinct physical properties, making it a subject of interest in materials science and a valuable reagent in synthetic chemistry.[2] It serves as a precursor for various silicon-containing materials and as a starting material for synthesizing reagents like tris(trimethylsilyl)silyl lithium.[1][3] This document provides an in-depth overview of its key physical characteristics, compiled from various sources to support research and development activities.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is a colorless to off-white crystalline solid that is notable for its high melting point and stability.[1][4]

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₃₆Si₅ | [1][5][6] |

| Molecular Weight | 320.84 g/mol | [1][5] |

| Appearance | Colorless solid / White to off-white powder or crystals | [1][2][4][5] |

| Melting Point | 319–321 °C (in a sealed tube) ≥300 °C 263-264 °C | [1] [3][4][7] |

| Boiling Point | 267 °C | [8] |

| Density | 0.806 g/cm³ 0.791 g/cm³ (Predicted) | [1] [4][8] |

| Solubility | Soluble in chloroform (B151607) (100 mg/mL) | [2] |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems | [4] |

| Vapor Pressure | Temperature-dependent studies exist, but specific values are not readily available in summarized form. | [9] |

Detailed Discussion of Properties

-

Molecular Structure and Appearance : this compound is a colorless, sublimable solid with a molecular structure exhibiting tetrahedral symmetry.[1] Commercially, it is often supplied as a white or off-white powder.[2][4][5] Its unique structure, where a central silicon atom is bonded to four other silicon atoms, is analogous to the arrangement in elemental silicon.[1]

-

Melting Point : There is a notable variance in the reported melting point of this compound. Values range from 263-264 °C to as high as 319-321 °C when measured in a sealed tube.[1] Several sources also list the melting point as being greater than or equal to 300 °C.[4][7] This variation may be attributable to the measurement technique, pressure, or the purity of the sample.

-

Boiling Point and Sublimation : A boiling point of 267°C has been reported.[3][8] The compound is also known to be a sublimable solid, a characteristic consistent with its high symmetry and non-polar nature.[1]

-

Density : The density is consistently reported to be around 0.8 g/cm³. The most specific value is 0.806 g/cm³, with predicted values being slightly lower at 0.791 g/cm³.[1][4][8]

-

Solubility and Stability : The compound is soluble in organic solvents like chloroform.[2] It displays low hydrolytic sensitivity, showing no significant reaction with water under neutral conditions.[4] For long-term storage, it is recommended to keep it at +4°C, protected from light and moisture, under which conditions it is stable for at least two years.[10][2]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not extensively described in the available literature. However, the characterization of a solid chemical compound typically follows established methodologies.

General Workflow for Physical Property Characterization: A generalized workflow for determining these key physical parameters is outlined below.

Caption: Generalized workflow for the physical characterization of a solid compound.

-

Melting Point Determination : This is typically performed using Differential Scanning Calorimetry (DSC). A small, weighed sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. The melting point is identified as the peak of the endothermic transition. Alternatively, a melting point apparatus with a sealed capillary tube can be used, which may account for the different values reported in the literature.[1]

-

Boiling Point and Thermal Stability : Thermogravimetric Analysis (TGA) can be used to determine the temperature at which the compound sublimes or boils under controlled atmospheric conditions. TGA measures the change in mass of a sample as a function of temperature.

-

Density Measurement : The density of a solid powder is accurately measured using gas pycnometry. This technique measures the volume of the solid material by detecting the pressure change of an inert gas (like helium) in a calibrated chamber.

-

Solubility Assessment : To determine solubility, a known mass of the compound is added incrementally to a specific volume of a solvent (e.g., chloroform) at a constant temperature until saturation is reached. The concentration at this point defines its solubility.

-

Crystal Structure Analysis : Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and confirming the molecule's tetrahedral symmetry.[5]

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The central Si-Si bonds and the surrounding bulky trimethylsilyl groups create a stable and sterically hindered molecule.

Caption: Relationship between molecular structure and physical properties.

-

High Symmetry and Melting Point : The highly symmetrical, globular shape allows for efficient packing in the crystal lattice, leading to a high melting point.

-

Steric Hindrance and Stability : The bulky trimethylsilyl groups shield the central silicon core, contributing to the molecule's notable thermal and chemical stability.

-

Non-polarity and Solubility : The molecule is non-polar due to its symmetry and the hydrocarbon nature of the methyl groups, explaining its solubility in non-polar organic solvents like chloroform and its insolubility in water.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. adipogen.com [adipogen.com]

- 3. This compound , >98.0%(GC) , 4098-98-0 - CookeChem [cookechem.com]

- 4. This compound CAS#: 4098-98-0 [m.chemicalbook.com]

- 5. This compound | C12H36Si5 | CID 138115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrakil(trimethylsilyl)silane [webbook.nist.gov]

- 7. 四(三甲基硅基)硅烷 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4098-98-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound: Temperature dependence of vapor pressure, kinetics, and silicon carbide thin films by p… [ouci.dntb.gov.ua]

- 10. This compound - CAS-Number 4098-98-0 - Order from Chemodex [chemodex.com]

synthesis of Tetrakis(trimethylsilyl)silane from silicon tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetrakis(trimethylsilyl)silane, a crucial reagent in organosilicon chemistry, from silicon tetrachloride. This document details the core synthetic pathway, experimental protocols, and quantitative data to support researchers in the application of this versatile compound.

Core Synthesis Pathway

The principal route for the synthesis of this compound, often abbreviated as Si(SiMe₃)₄, involves the reductive silylation of silicon tetrachloride (SiCl₄) using trimethylsilyl (B98337) chloride (Me₃SiCl) and a reducing agent, typically lithium metal.[1][2] The overall balanced chemical equation for this reaction is:

SiCl₄ + 4 Me₃SiCl + 8 Li → Si(SiMe₃)₄ + 8 LiCl [1]

This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of the highly reactive lithium metal with atmospheric moisture and oxygen.[3][4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, compiled from established literature procedures.[2][3]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Trimethylsilyl chloride (Me₃SiCl)

-

Lithium metal (Li)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

n-Octane (as an internal standard for GC analysis, optional)

-

Hydrochloric acid (2 N)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a gas inlet for an inert atmosphere (e.g., argon or nitrogen) is assembled and flame-dried to remove any moisture.

-

Reaction Setup: The flask is charged with lithium metal and anhydrous THF.

-

Addition of Reactants: A mixture of silicon tetrachloride and trimethylsilyl chloride is added dropwise to the stirred suspension of lithium in THF at a controlled temperature, typically between -60°C and -30°C.[3] The addition rate should be managed to maintain the desired temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred for a specified period, often overnight, and may be allowed to warm to room temperature and then refluxed to ensure completion.[2]

-

Quenching: The reaction mixture is cooled in an ice bath, and any unreacted lithium metal is quenched by the slow, dropwise addition of methanol.[2]

-

Hydrolysis: The quenched reaction mixture is then carefully poured into ice-cold 2 N hydrochloric acid for hydrolysis.[3]

-

Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or sublimation to yield this compound as a colorless solid.[1]

Quantitative Data

The yield and purity of this compound can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes representative quantitative data from the literature.

| Parameter | Value | Reference |

| Yield | 79.8% (by GC internal standard) | [2] |

| Melting Point | 319–321 °C (sealed tube) | [1] |

| Molar Mass | 320.845 g·mol⁻¹ | [1] |

| Appearance | Colorless solid | [1] |

| Density | 0.806 g/cm³ | [1] |

Logical Workflow

The synthesis of this compound from silicon tetrachloride can be visualized as a sequential workflow.

Caption: Synthetic workflow for this compound.

Signaling Pathway and Mechanism

While a detailed mechanistic study is beyond the scope of this guide, the reaction is understood to proceed through a series of reductive silylation steps. The lithium metal acts as a reducing agent, facilitating the formation of silicon-silicon bonds by displacing chloride ions from both silicon tetrachloride and trimethylsilyl chloride. The highly reactive silyl (B83357) anions or related intermediates generated in situ are key to the construction of the sterically hindered this compound core.

Caption: Postulated reaction pathway for the formation of Si(SiMe₃)₄.

This guide provides a foundational understanding for the synthesis of this compound. For specific applications and troubleshooting, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Molecular Structure and Symmetry of Tetrakis(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of tetrakis(trimethylsilyl)silane, Si[Si(CH₃)₃]₄. The document details the key structural parameters, including bond lengths and angles, as determined by high-resolution X-ray powder diffraction. A thorough description of the experimental methodology is provided, alongside a discussion of the molecule's high symmetry. This guide is intended to serve as a core reference for researchers in organosilicon chemistry, materials science, and computational modeling.

Molecular Structure

This compound is a highly symmetrical organosilicon compound with the chemical formula C₁₂H₃₆Si₅.[1][2][3][4] The central silicon atom is bonded to four tertiary silicon atoms, each of which is, in turn, bonded to three methyl groups. This arrangement results in a sterically crowded yet highly stable molecule.

The molecular structure of this compound has been determined with high precision using X-ray powder diffraction.[5][6] The key quantitative data regarding its bond lengths and angles are summarized in the table below.

Data Presentation: Structural Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | Experimental Method |

| Bond Lengths | |||||

| Si-Si | Si(1) | Si(2) | 2.365 | X-ray Powder Diffraction | |

| Si-C | Si(2) | C(1) | 1.888 | X-ray Powder Diffraction | |

| Si-C | Si(2) | C(2) | 1.888 | X-ray Powder Diffraction | |

| Si-C | Si(2) | C(3) | 1.888 | X-ray Powder Diffraction | |

| Bond Angles | |||||

| Si-Si-Si | Si(2) | Si(1) | Si(2') | 109.5 | X-ray Powder Diffraction |

| C-Si-C | C(1) | Si(2) | C(2) | 109.5 | X-ray Powder Diffraction |

Note: The values presented are based on the crystallographic data from the low-temperature phase (200 K) determination by Dinnebier et al. (1999) for enhanced structural ordering.

Molecular Symmetry

This compound possesses a highly symmetrical, tetrahedral structure.[1] The molecule belongs to the Td point group. This high degree of symmetry is a consequence of the tetrahedral arrangement of the four trimethylsilyl (B98337) groups around the central silicon atom.

The key symmetry elements of the Td point group present in this compound include:

-

Four C₃ axes: Each passing through the central silicon atom and one of the outer silicon atoms.

-

Three C₂ axes: Passing through the central silicon atom and bisecting the angles between the Si-Si bonds.

-

Six σd planes: Each containing the central silicon atom and two of the outer silicon atoms.

-

Three S₄ improper rotation axes: Coincident with the C₂ axes.

This high symmetry influences many of the molecule's physical and spectroscopic properties.

Experimental Protocols

The definitive structural data for this compound was obtained through high-resolution X-ray powder diffraction. The following is a detailed methodology based on standard practices for such experiments.

Sample Preparation and Data Collection

-

Sample Preparation: A polycrystalline sample of this compound is loaded into a thin-walled glass capillary. To minimize preferred orientation of the crystallites, the capillary is rotated during data collection. For low-temperature measurements, a cryostat is used to cool the sample to the desired temperature (e.g., 200 K) to reduce thermal motion and potentially induce a more ordered crystalline phase.

-

Instrument Setup: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα₁) is used. The instrument is calibrated using a standard reference material.

-

Data Collection: The diffraction pattern is recorded over a wide 2θ range. The data collection time is optimized to ensure good signal-to-noise ratio.

Structure Determination and Refinement

-

Indexing and Space Group Determination: The collected powder diffraction pattern is indexed to determine the unit cell parameters. Based on the systematic absences in the diffraction pattern, the space group is determined. For the low-temperature phase of this compound, the space group is P2₁3.

-

Structure Solution: The crystal structure is solved from the diffraction data using direct methods or other suitable algorithms.

-

Rietveld Refinement: The structural model is refined using the Rietveld method. This involves a least-squares refinement of the atomic coordinates, lattice parameters, and other profile parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Mandatory Visualization

Molecular Structure of this compound

Caption: Ball-and-stick representation of the this compound molecule.

Logical Relationship of Structural Determination

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tetrakil(trimethylsilyl)silane [webbook.nist.gov]

- 3. This compound - CAS-Number 4098-98-0 - Order from Chemodex [chemodex.com]

- 4. テトラキス(トリメチルシリル)シラン ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tetrakis(trimethylsilyl)silane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrakis(trimethylsilyl)silane (TTMSS) in various common organic solvents. TTMSS, a highly symmetrical and sterically hindered organosilicon compound, sees use in a range of applications including as a reagent and precursor in organic and silicon-based chemistry.[1] Understanding its solubility is critical for its effective use in synthesis, purification, and formulation.

Core Concepts of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a nonpolar molecule, solubility is expected to be higher in nonpolar organic solvents. The bulky trimethylsilyl (B98337) groups contribute to its nonpolar character and influence its crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound. Due to the limited availability of precise quantitative data in publicly accessible literature, qualitative descriptions are also included to guide solvent selection.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Qualitative Solubility |

| Chloroform (B151607) | CHCl₃ | Polar Aprotic | 100 mg/mL[1] | Soluble[1] |

| Water | H₂O | Polar Protic | - | Insoluble[2][3] |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | - | Soluble[4] |

| Toluene | C₇H₈ | Nonpolar | - | Soluble[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | - | Soluble |

A related compound, Tris(trimethylsilyl)phosphine, is noted to be soluble in pentane, hexanes, methylene (B1212753) chloride, benzene, toluene, and acetonitrile, which may suggest similar solubility for this compound.[5] Another analogous compound, Tetramethylsilane, is soluble in most organic solvents, including ethanol (B145695) and ether.[6]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method. The following is a representative protocol that can be adapted for TTMSS.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of scintillation vials. The amount of solid should be sufficient to ensure that saturation is reached and that undissolved solid remains.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, the samples can be centrifuged or filtered using a syringe filter compatible with the solvent. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear, saturated supernatant and accurately dilute it with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of TTMSS.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As a nonpolar molecule, TTMSS is expected to be more soluble in nonpolar solvents like hexane and toluene, and less soluble in polar solvents. Its reported high solubility in chloroform (a polar aprotic solvent) is noteworthy and may be attributed to favorable dispersion forces and the ability of chloroform to interact with the silicon atoms.

-

Temperature: The solubility of solids generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.

-

Purity of TTMSS and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

This compound exhibits good solubility in chloroform and is expected to be soluble in a range of common nonpolar and some polar aprotic organic solvents. It is insoluble in water. For applications requiring precise concentrations, it is recommended to experimentally determine the solubility in the specific solvent and at the desired temperature using a robust analytical method such as the one outlined in this guide. The provided information serves as a valuable starting point for researchers, scientists, and drug development professionals working with this versatile organosilicon compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetrakis(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane (TTMSS), with the chemical formula Si(Si(CH₃)₃)₄, is a unique organosilicon compound characterized by a central silicon atom bonded to four other silicon atoms. This structure imparts a high degree of symmetry and specific chemical properties, making it a subject of interest in materials science and as a precursor for silicon-containing materials. Understanding its thermal stability and decomposition pathways is crucial for its application in high-temperature processes, such as chemical vapor deposition (CVD) for the production of silicon carbide thin films, and for assessing its suitability in various chemical syntheses. This guide provides a comprehensive overview of the current knowledge on the thermal behavior of TTMSS.

Physicochemical Properties

Limited quantitative data is available for the thermal properties of this compound. The following table summarizes the key physicochemical properties reported in the literature.

| Property | Value | References |

| Molecular Formula | C₁₂H₃₆Si₅ | [1] |

| Molar Mass | 320.84 g/mol | [1] |

| Appearance | Colorless solid | [2] |

| Melting Point | ≥300 °C (lit.) | [3] |

| Solubility | Soluble in chloroform (B151607) (100 mg/ml) | [4] |

| Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture. | [4] |

Thermal Stability and Decomposition

However, based on the behavior of analogous organosilicon compounds, particularly other polysilanes and tetramethylsilane (B1202638) (TMS), a general understanding of the potential decomposition pathways can be inferred. The thermal decomposition of such compounds typically proceeds through radical mechanisms initiated by the homolytic cleavage of the weakest bonds in the molecule.

Proposed Decomposition Pathway

The decomposition of TTMSS is likely initiated by the cleavage of a silicon-silicon bond, which is generally weaker than a silicon-carbon bond. A plausible, though not experimentally verified, decomposition pathway is proposed below. This pathway is based on the known decomposition mechanisms of similar organosilicon compounds like tetramethylsilane.[5][6]

Caption: Proposed initial steps in the thermal decomposition of this compound.

The initial step is the homolytic cleavage of a Si-Si bond to form a tris(trimethylsilyl)silyl radical and a trimethylsilyl radical. These highly reactive radical species can then undergo a series of complex secondary reactions, including hydrogen abstraction, rearrangement, and fragmentation, ultimately leading to the formation of stable end-products such as silicon carbide, methane, and hydrogen gas. The exact nature and distribution of these products would depend on the specific reaction conditions, including temperature, pressure, and the presence of other reactive species.

Experimental Protocols

Due to the lack of specific published experimental protocols for the thermal analysis of TTMSS, a general procedure for conducting thermogravimetric analysis (TGA) on air-sensitive organosilicon compounds is provided below. This protocol can be adapted for TTMSS, taking into account its physical and chemical properties.

General Protocol for Thermogravimetric Analysis of an Air-Sensitive Organosilicon Compound

Objective: To determine the thermal stability and decomposition profile of an air-sensitive organosilicon compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA) equipped with a high-resolution balance.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O).

-

Sample pans (e.g., alumina, platinum).

-

Microbalance.

Procedure:

-

Sample Preparation (inside a glovebox):

-

Transfer a small amount (typically 5-10 mg) of the this compound powder into a pre-weighed TGA sample pan.

-

Record the exact sample weight using a microbalance.

-

Seal the sample in an airtight container for transfer to the TGA instrument if the TGA is not housed within a glovebox.

-

-

TGA Instrument Setup:

-

Purge the TGA furnace and balance chamber with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

-

If the TGA is not in a glovebox, use a system that allows for the transfer of the sample from the sealed container to the TGA furnace under a continuous inert gas flow to prevent exposure to air.[7]

-

-

Thermal Analysis Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition temperature (e.g., 800-1000 °C).

-

Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the sample weight (or weight percent) as a function of temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Calculate the residual mass at the end of the experiment.

-

The following diagram illustrates a generalized workflow for this experimental protocol.

Caption: Generalized workflow for the thermogravimetric analysis of an air-sensitive compound.

Conclusion and Future Outlook

The thermal stability and decomposition of this compound present an area where further detailed investigation is required. While its high melting point suggests significant thermal stability, the lack of specific TGA and DSC data prevents a complete understanding of its decomposition profile and kinetics. The proposed decomposition pathway, based on analogies with similar compounds, serves as a working hypothesis that needs to be validated through experimental studies, such as pyrolysis-gas chromatography-mass spectrometry, to identify the actual decomposition products. For researchers and professionals in drug development and materials science, a thorough characterization of the thermal properties of TTMSS is essential for its safe handling and effective utilization in high-temperature applications. Future research should focus on obtaining precise thermogravimetric and calorimetric data and on elucidating the detailed mechanism of its thermal degradation.

References

- 1. This compound | C12H36Si5 | CID 138115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound = 97.0 4098-98-0 [sigmaaldrich.com]

- 4. This compound - CAS-Number 4098-98-0 - Order from Chemodex [chemodex.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A kinetic study of the pyrolysis of trimethylsilane - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reaction of Tetrakis(trimethylsilyl)silane with Methyl Lithium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between tetrakis(trimethylsilyl)silane and methyl lithium, a fundamental transformation in organosilicon chemistry. This reaction is the primary method for synthesizing tris(trimethylsilyl)silyl lithium, a versatile and sterically hindered silyl (B83357) anion. The resulting organolithium reagent is a key intermediate in the synthesis of various silicon-containing compounds, including tris(trimethylsilyl)silane, which has found applications as a non-toxic substitute for organotin hydrides in radical reactions.

This document details the reaction mechanism, provides established experimental protocols, and presents relevant quantitative data. Furthermore, visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to the specified formatting requirements.

Core Reaction and Mechanism

The reaction of this compound, (Me₃Si)₄Si, with methyl lithium (MeLi) results in the nucleophilic cleavage of a silicon-silicon bond. The methyl anion from methyl lithium attacks one of the peripheral silicon atoms, displacing a tris(trimethylsilyl)silyl group which is subsequently lithiated. The overall transformation is as follows:

(Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si[1]

The primary products are tris(trimethylsilyl)silyl lithium and tetramethylsilane.[1] The reaction is typically conducted in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the decomposition of the highly reactive organolithium species.

The proposed mechanism involves the nucleophilic attack of the methyl group from methyl lithium on one of the silicon atoms of a trimethylsilyl (B98337) group. This leads to the formation of a pentacoordinate silicon intermediate, which then fragments to yield the products.

Quantitative Data

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₁₂H₃₆Si₅ | 320.84 | Colorless solid | 319-321 |

| Methyl Lithium | CH₃Li | 21.98 | - | - |

| Tris(trimethylsilyl)silyl lithium | C₉H₂₇LiSi₄ | 254.59 | - | - |

| Tetramethylsilane | C₄H₁₂Si | 88.22 | Colorless liquid | -99 |

Note: Properties of tris(trimethylsilyl)silyl lithium are not well-defined for the isolated substance as it is typically generated and used in situ.

Spectroscopic Data

Table 2.2.1: Spectroscopic Data for this compound

| Type | Solvent | Chemical Shift (δ) / Signal |

| ¹H NMR | - | 0.202 ppm (s, 36H)[2] |

| ¹³C NMR | - | Data not readily available in searched sources |

| ²⁹Si NMR | - | Data not readily available in searched sources |

| Mass Spec (EI) | - | m/z 320 (M⁺), 247, 174, 159, 101, 73[3] |

Table 2.2.2: Spectroscopic Data for Tris(trimethylsilyl)silyl Lithium

| Type | Solvent | Chemical Shift (δ) / Signal |

| ¹H NMR | THF-d₈ | 0.23 ppm (s, 27H) |

| ⁷Li NMR | THF | Characterized, but specific shifts vary with aggregation state[4] |

| ²⁹Si NMR | THF | Characterized, shows coupling to ⁷Li[4] |

Note: The spectroscopic data for tris(trimethylsilyl)silyl lithium can be complex due to its tendency to form aggregates (monomers, dimers, etc.) in solution, with the equilibrium being solvent and temperature-dependent.[5]

Experimental Protocols

The following protocol is adapted from a procedure for the synthesis of tris(trimethylsilyl)silane, where the formation of tris(trimethylsilyl)silyl lithium is a key intermediate step.[6]

3.1. Materials and Equipment

-

Reactants: this compound, Methyl lithium-lithium bromide complex (typically 1.5 M in diethyl ether).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel (or syringe pump), a condenser, and a nitrogen or argon inlet. All glassware must be oven-dried and assembled hot under a positive pressure of inert gas.

3.2. Procedure

-

Preparation: In a rigorously dried, inert atmosphere glovebox or using Schlenk line techniques, a solution of this compound in anhydrous THF is prepared in the reaction flask.

-

Reaction: The flask is typically cooled in an ice bath. The methyl lithium-lithium bromide complex solution is added dropwise to the stirred solution of this compound over a period of several hours.[6] The reaction mixture is then typically allowed to warm to room temperature and stirred for an extended period (e.g., 16 hours).[6] The completion of the reaction is often indicated by a color change, sometimes to a greenish tint.[6]

-

In situ Use: The resulting solution of tris(trimethylsilyl)silyl lithium is generally not isolated but is used directly in the next synthetic step. For the synthesis of tris(trimethylsilyl)silane, the reaction mixture is carefully hydrolyzed by the slow addition of an aqueous acid solution (e.g., 2 N HCl) at low temperature.[6]

3.3. Safety Precautions

-

Methyl lithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[7]

-

All solvents must be anhydrous, as organolithium reagents react violently with water.

-

The hydrolysis step is exothermic and can generate flammable gases. It should be performed slowly and with adequate cooling.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the formation of tris(trimethylsilyl)silyl lithium.

Experimental Workflow

Caption: A generalized workflow for the synthesis of tris(trimethylsilyl)silyl lithium.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(4098-98-0) 1H NMR [m.chemicalbook.com]

- 3. Tetrakil(trimethylsilyl)silane [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multinuclear NMR study of the solution structure and reactivity of tris(trimethylsilyl)methyllithium and its iodine ate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US6337415B1 - Process for preparing tetrakis (trimethylsily) silane and tris (trimethysilyl) silane - Google Patents [patents.google.com]

An In-depth Technical Guide to Tetrakis(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetrakis(trimethylsilyl)silane, a significant organosilicon compound. It details its chemical identity, physical properties, synthesis protocols, and key applications, with a focus on its relevance in research and development.

Chemical Identity and Nomenclature

This compound, with the formula (Me₃Si)₄Si, is a unique organosilicon compound notable for its central silicon atom bonded to four other silicon atoms, creating a structure with tetrahedral symmetry.[1] This structural characteristic makes it a subject of interest in silicon-based chemistry.

| Identifier | Value |

| Preferred IUPAC Name | 1,1,1,3,3,3-Hexamethyl-2,2-bis(trimethylsilyl)trisilane[1] |

| CAS Number | 4098-98-0[1][2][3] |

| Synonyms | TMSS, TTMSS[2][3] |

| Molecular Formula | C₁₂H₃₆Si₅[1][2][3] |

| Molecular Weight | 320.84 g/mol [2][3] |

| InChI Key | BOJSDHZZKKYWAS-UHFFFAOYSA-N[1][3] |

| SMILES | C--INVALID-LINK--(C)--INVALID-LINK--(C)C">Si(--INVALID-LINK--(C)C)--INVALID-LINK--(C)C[1][3] |

Physicochemical Properties

The compound is a colorless, sublimable solid with a high melting point.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value |

| Appearance | White to off-white powder/solid[1][2][3] |

| Melting Point | 319–321 °C (sealed tube)[1] |

| Boiling Point | 267 °C[2] |

| Density | 0.806 g/cm³[1] |

| Solubility | Soluble in chloroform (B151607) (100mg/ml)[3] |

| Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture[3] |

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of trimethylsilyl (B98337) chloride and silicon tetrachloride with lithium metal.[1]

Reaction: 4 Me₃SiCl + SiCl₄ + 8 Li → (Me₃Si)₄Si + 8 LiCl[1]

A detailed procedure for the synthesis is outlined below, adapted from established methods:[1][4][5]

-

Apparatus Setup: A multi-necked flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and a low-temperature thermometer. The system is thoroughly flushed with nitrogen.[5]

-

Reagent Preparation: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask containing lithium powder.[5] The flask is cooled to approximately -60°C. A mixture of freshly distilled chlorotrimethylsilane (B32843) and tetrachlorosilane (B154696) in anhydrous THF is prepared.[5]

-

Reaction Execution: The chlorosilane mixture is added dropwise to the stirred lithium suspension, maintaining the temperature below -30°C.[5] After the addition is complete, the mixture is stirred for an additional period while cooling, then allowed to warm to room temperature and stirred for several more hours.[5] The reaction mixture is then heated to reflux to ensure the reaction goes to completion.[4][5]

-

Work-up and Purification: After cooling, the reaction is carefully quenched. The organic layer is separated, and the product, this compound, is isolated. Further purification can be achieved through crystallization (e.g., from methanol) and/or sublimation to yield the final product as a solid.[4]

Applications in Research and Development

This compound is a versatile compound with several applications in organic synthesis and materials science.

-

Reagent in Organic Synthesis: It serves as a precursor to the valuable reagent tris(trimethylsilyl)silyl lithium ((Me₃Si)₃SiLi) upon reaction with methyl lithium.[1] This lithium compound is a key intermediate for producing other important silicon compounds like tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH).[1] TTMSS is also employed in silylation reactions to introduce trimethylsilyl groups, enhancing the volatility and stability of compounds for gas chromatography and mass spectrometry analysis.[3] Additionally, it is used in deoxygenation reactions and as a protecting group for various functional groups.[3]

-

Standard for Solid-State NMR Spectroscopy: Due to its sharp resonance signal and chemical shift proximity to tetramethylsilane (B1202638) (TMS), this compound is an excellent standard for solid-state nuclear magnetic resonance (SSNMR) experiments, particularly at high magic angle spinning (MAS) rates.[6][7] It can be used for shimming and setting the magic angle with high precision, often outperforming traditional standards like KBr and adamantane.[6][7]

Safety and Handling

This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[2][8]

-

Handling: Use in a well-ventilated area and avoid breathing dust.[2][9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2] The material is sensitive to moisture.[2]

-

First Aid: In case of inhalation, move the person to fresh air.[2] If skin contact occurs, wash off with soap and plenty of water.[2] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

Conclusion

This compound is a cornerstone compound in organosilicon chemistry. Its unique structure provides a gateway to other valuable silyl (B83357) reagents and its properties make it an indispensable standard in modern solid-state NMR spectroscopy. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in advanced research and development settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound - CAS-Number 4098-98-0 - Order from Chemodex [chemodex.com]

- 4. US6337415B1 - Process for preparing tetrakis (trimethylsily) silane and tris (trimethysilyl) silane - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound as a Standard Compound for Fast Spinning Solid-State NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a standard compound for fast spinning Solid-State NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Si-Si Bonds in Tetrakis(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane, Si(Si(CH₃)₃)₄, is a remarkable organosilicon compound featuring a central silicon atom bonded to four other silicon atoms, creating a unique sterically hindered environment. This structure imparts distinct chemical and physical properties, making it a subject of significant interest in materials science and synthetic chemistry. This technical guide provides a comprehensive analysis of the silicon-silicon (Si-Si) bonds within this molecule, focusing on their structural parameters, energetic properties, and the experimental and computational methods used for their characterization.

Molecular Structure and Si-Si Bonding

The core of this compound consists of a central silicon atom tetrahedrally bonded to the silicon atoms of four trimethylsilyl (B98337) groups. This arrangement results in a highly symmetric and sterically crowded molecule. The nature of the Si-Si bonds in this and other polysilanes is of fundamental interest due to their role in the electronic and photophysical properties of these materials.

Data Presentation: Quantitative Analysis of Si-Si Bonds

The structural and energetic parameters of the Si-Si bonds in this compound have been investigated through various experimental and computational techniques. The following table summarizes the key quantitative data available.

| Parameter | Experimental Value | Method | Reference |

| Si-Si Bond Length | |||

| Solid State (295 K) | 2.365(5) Å | High-Resolution Powder X-ray Diffraction | [1] |

| Gas Phase | Not explicitly found in searches | Gas-Phase Electron Diffraction | |

| Si-Si Bond Dissociation Energy | Not explicitly found for this molecule | Computational Chemistry | |

| Si-Si Stretching Frequency | Not explicitly found for this molecule | Raman Spectroscopy |

Experimental Protocols

A thorough understanding of the Si-Si bonds in this compound relies on precise experimental methodologies. Below are detailed protocols for the synthesis and key characterization techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of silicon tetrachloride with trimethylsilyl chloride in the presence of an alkali metal, such as lithium.[2]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Trimethylsilyl chloride ((CH₃)₃SiCl)

-

Lithium metal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-hexane

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: A multi-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and flame-dried under vacuum. The system is then filled with an inert atmosphere.

-

Reaction Initiation: Anhydrous THF and a dispersion of lithium metal are added to the reaction flask.

-

Addition of Reactants: A mixture of silicon tetrachloride and trimethylsilyl chloride is added dropwise to the stirred lithium dispersion in THF at a controlled temperature, typically below room temperature.

-

Reaction and Reflux: The reaction mixture is stirred for several hours at room temperature and then heated to reflux to ensure complete reaction.

-

Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of methanol to consume any unreacted lithium metal.

-

Workup: The resulting mixture is poured into water, and the organic layer is separated. The aqueous layer is extracted with n-hexane.

-

Purification: The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or sublimation to yield pure this compound.[3][4]

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of a molecule, including bond lengths and angles. For air-sensitive compounds like many organosilanes, special handling is required.[5]

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent (e.g., a mixture of hexane (B92381) and ethanol) in an inert atmosphere, often within a Schlenk tube or in a glovebox. Slow evaporation of the solvent or slow cooling of a saturated solution are common crystallization methods.

-

Crystal Mounting: A suitable crystal is selected under a microscope in a glovebox or under a stream of inert gas and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil to prevent degradation from air and moisture.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[6][7]

-

Diffraction Pattern Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector as a series of images.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[5]

Computational Chemistry: Geometry Optimization and Bond Dissociation Energy

Computational methods, particularly density functional theory (DFT), are invaluable for predicting molecular structures, vibrational frequencies, and bond energies.

Methodology:

-

Initial Structure: An initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger). The optimization process iteratively adjusts the atomic coordinates to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.[8][9]

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra, including the Si-Si stretching modes.[8]

-

Bond Dissociation Energy (BDE) Calculation: The Si-Si BDE can be calculated as the enthalpy change of the homolytic cleavage of the Si-Si bond: Si(Si(CH₃)₃)₄ → •Si(Si(CH₃)₃)₃ + •Si(CH₃)₃ The energies of the parent molecule and the resulting radicals are calculated at a high level of theory, and the BDE is determined from their difference, including zero-point vibrational energy corrections.[10]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US6337415B1 - Process for preparing tetrakis (trimethylsily) silane and tris (trimethysilyl) silane - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. youtube.com [youtube.com]

- 9. tau.ac.il [tau.ac.il]

- 10. researchgate.net [researchgate.net]

Pioneering the Synthesis of a Silicon-Centered Silyl Complex: The Discovery of Tetrakis(trimethylsilyl)silane

A seminal achievement in organosilicon chemistry, the first synthesis of tetrakis(trimethylsilyl)silane, Si(Si(CH₃)₃)₄, was reported in 1964 by Henry Gilman and Clifford L. Smith, with a more detailed account published in 1967. This landmark discovery laid the groundwork for the development of a new class of highly branched polysilanes and has had a lasting impact on the fields of materials science and synthetic chemistry.

The pioneering work of Gilman and Smith involved the reductive coupling of trimethylsilyl (B98337) chloride (Me₃SiCl) and silicon tetrachloride (SiCl₄) with lithium metal in a tetrahydrofuran (B95107) (THF) solvent. This reaction, a variation of the Wurtz-Fittig reaction, results in the formation of a central silicon atom bonded to four trimethylsilyl groups, creating a highly symmetrical, sterically hindered molecule.

Physical and Spectroscopic Data

The initial characterization of this compound revealed a colorless, crystalline solid with a high melting point, indicative of its stable and symmetrical structure. The following table summarizes the key quantitative data from the early reports on this compound.

| Property | Value |

| Appearance | Colorless, crystalline solid |

| Melting Point | 319-321 °C (in a sealed tube) |

| ¹H NMR (in CCl₄) | δ 0.202 ppm (singlet) |

| Elemental Analysis (Calculated for C₁₂H₃₆Si₅) | C, 44.91%; H, 11.31%; Si, 43.78% |

| Elemental Analysis (Found) | C, 45.10%; H, 11.12%; Si, 43.55% |

The First Synthesis: A Detailed Experimental Protocol

The following is a detailed experimental protocol based on the work of Gilman and Smith, outlining the first successful synthesis of this compound.

Reaction Scheme:

4 Me₃SiCl + SiCl₄ + 8 Li → Si(SiMe₃)₄ + 8 LiCl

Materials:

-

Lithium (as a dispersion or fine shavings)

-

Trimethylchlorosilane (Me₃SiCl)

-

Silicon tetrachloride (SiCl₄)

-

Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium-benzophenone ketyl)

-

Pentane (B18724) or a similar non-polar solvent for extraction

-

An inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and thoroughly dried. The entire apparatus is flushed with a stream of inert gas to exclude air and moisture.

-

Reagent Charging: To the flask are added 1.1 moles of finely cut lithium metal and 100 ml of anhydrous THF.

-

Initiation: A small portion (approximately 5 ml) of a mixture containing 0.5 moles of trimethylchlorosilane and 0.125 moles of silicon tetrachloride in 100 ml of anhydrous THF is added from the dropping funnel. The reaction mixture is stirred, and gentle warming may be necessary to initiate the reaction, which is indicated by the appearance of a cloudy solution.

-

Addition of Reactants: Once the reaction has started, the remaining mixture of chlorosilanes is added dropwise over a period of 4 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated at reflux for an additional 16 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature, and the excess lithium is carefully filtered off under an inert atmosphere. The THF is then removed from the filtrate by distillation under reduced pressure.

-

Extraction: The resulting residue is treated with 200 ml of pentane, and the mixture is stirred to dissolve the product. The insoluble lithium chloride is removed by filtration.

-

Purification: The pentane is removed from the filtrate by distillation. The crude product is then purified by sublimation under high vacuum to yield pure, crystalline this compound.

Yield:

The reported yield for the first synthesis was approximately 35-40%.

Visualizing the Synthesis and Structure

To better illustrate the synthetic pathway and the molecular architecture of this compound, the following diagrams are provided.

Caption: A workflow diagram illustrating the key stages in the first synthesis of this compound.

Caption: A 2D representation of the molecular structure of this compound.

The discovery and initial synthesis of this compound by Gilman and Smith not only introduced a fascinating new molecule but also opened the door to the rich and diverse field of polysilane chemistry. The unique properties and reactivity of this compound continue to be explored in various applications, from precursors for silicon-based materials to reagents in organic synthesis.

The Cornerstone of Complex Silicon Architectures: A Technical Guide to Tetrakis(trimethylsilyl)silane as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane, (Me₃Si)₄Si, is a unique organosilicon compound distinguished by its central silicon atom bonded to four other silicon atoms, creating a highly symmetrical, sterically hindered, and thermally stable molecule.[1] This colorless, sublimable solid serves as a critical starting material for the synthesis of a variety of complex organosilicon compounds, most notably the versatile tris(trimethylsilyl)silyl ("trisyl") group. Its derivatives have found significant applications in organic synthesis, polymer chemistry, and materials science. This technical guide provides an in-depth overview of the synthesis of this compound and its role as a precursor to other valuable organosilicon reagents, with a focus on experimental protocols and quantitative data for researchers in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₆Si₅ | [2] |

| Molar Mass | 320.84 g/mol | [2] |

| Appearance | Colorless solid | [1] |

| Melting Point | 319–321 °C (sealed tube) | [1] |

| Density | 0.806 g/cm³ | [1] |

| Solubility | Soluble in chloroform (B151607) (100 mg/ml) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | δ 0.202 ppm (s, 36H) | [4] |

| ¹³C NMR | δ 3.9 ppm | [5] |

| ²⁹Si NMR | δ -9.9 ppm (SiMe₃), δ -135.5 ppm (Si(SiMe₃)₄) | [6] |

| Mass Spectrum (m/z) | 320 (M+), 305, 247, 231, 174, 159, 147, 73 | [7] |

Table 3: Structural Parameters of this compound

| Parameter | Value | Reference |

| Si-Si Bond Length | 2.361 Å | [8] |

| Si-C Bond Length | 1.93 Å | [8] |

| Si-Si-Si Bond Angle | 109.5° (tetrahedral) | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reductive coupling of trimethylsilyl (B98337) chloride and silicon tetrachloride with an alkali metal, typically lithium.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[9]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Trimethylsilyl chloride (Me₃SiCl)

-

Lithium metal

-

Tetrahydrofuran (THF), anhydrous

-

10% Ammonium (B1175870) chloride solution

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet is charged with lithium metal and anhydrous THF.

-

A mixture of silicon tetrachloride and trimethylsilyl chloride is added dropwise to the stirred suspension of lithium in THF at a controlled temperature (e.g., 4 to 12 °C).[9]

-

After the addition is complete, the reaction mixture is stirred for an extended period (e.g., overnight) at room temperature, followed by a period of reflux to ensure complete reaction.[9] A yield of approximately 79.8% can be expected at this stage based on GC internal standard.[9]

-

The reaction mixture is then cooled, and the excess lithium metal is quenched by the careful, dropwise addition of a proton source like methanol at a low temperature (e.g., 6 to 9 °C).[9]

-

An aqueous workup is performed, for instance, by the dropwise addition of a 10% ammonium chloride solution.[9]

-

The organic layer is separated, and the solvent is removed under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent (e.g., methanol) or by sublimation to yield pure this compound.[9]

Key Reactions of this compound as a Precursor

This compound is a gateway to a range of highly useful organosilicon compounds. The following sections detail the experimental protocols for its most important transformations.

Formation of Tris(trimethylsilyl)silyl Lithium

The reaction of this compound with methyllithium (B1224462) is a cornerstone transformation, providing access to the highly versatile tris(trimethylsilyl)silyl lithium ((Me₃Si)₃SiLi) reagent.[1] This nucleophilic silyl (B83357) anion is a powerful tool for the introduction of the bulky and electron-donating tris(trimethylsilyl)silyl group.

The following is a one-pot procedure adapted from Organic Syntheses for the preparation of tris(trimethylsilyl)silane (B43935), which proceeds through the in-situ generation of tris(trimethylsilyl)silyl lithium.[10]

Materials:

-

Lithium powder

-

Tetrahydrofuran (THF), anhydrous

-

Methyllithium-lithium bromide complex (in ether)

-

2 N Hydrochloric acid

-

Pentane

-

Magnesium sulfate

Procedure:

-

In a four-necked flask under a nitrogen atmosphere, a mixture of chlorotrimethylsilane and tetrachlorosilane in anhydrous THF is added dropwise to a cooled (-60 °C) suspension of lithium powder in THF. The temperature should be maintained below -30 °C during the addition.[10]

-

After the addition, the mixture is stirred for 30 minutes with cooling, then allowed to warm to room temperature and stirred for 12 hours.[10] The mixture is then heated to reflux for 2 hours.[10]

-

The reaction mixture is cooled, and a solution of methyllithium-lithium bromide complex in ether is added over 3 hours with vigorous stirring.[10] The mixture is then stirred for an additional 16 hours at room temperature.[10]

-

The reaction is quenched by carefully adding the reaction mixture to ice-cold 2 N hydrochloric acid.[10]

-

The aqueous phase is extracted with pentane. The combined organic phases are dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield crude tris(trimethylsilyl)silane.[10]

Generation of Silylenes

While direct photolysis of this compound is not the primary route to silylenes, its derivatives, particularly acyltris(trimethylsilyl)silanes, are effective precursors. These acylsilanes can be synthesized from tris(trimethylsilyl)silyl lithium. Photolysis of these compounds can lead to the formation of silylenes, which are highly reactive intermediates useful in various transformations.[11]

Halogenation Reactions

Direct halogenation of this compound typically results in the cleavage of the silicon-silicon bonds.[11] This reactivity can be harnessed to produce tris(trimethylsilyl)silyl halides, which are valuable synthetic intermediates.

While detailed, specific protocols for the direct halogenation of this compound are not extensively reported, the general principle involves the reaction with elemental halogens (e.g., Br₂, I₂) or other halogenating agents. The reaction likely proceeds via electrophilic attack on a Si-Si bond.

Applications in Drug Discovery and Development

While this compound itself is not directly used as a therapeutic agent, its derivative, tris(trimethylsilyl)silane, has emerged as a less toxic and environmentally benign alternative to organotin reagents like tributyltin hydride in radical-mediated reactions.[12] These reactions are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The ability to perform radical cyclizations, reductions, and hydrosilylations under mild conditions makes tris(trimethylsilyl)silane an invaluable tool for medicinal chemists. Therefore, the synthesis of this compound is the first and critical step in accessing this important reagent for drug discovery and development pipelines.

Conclusion

This compound is a fundamentally important precursor in organosilicon chemistry. Its synthesis, while requiring careful handling of reactive reagents, is well-established and provides access to a wide array of valuable downstream products. The ability to readily generate the tris(trimethylsilyl)silyl lithium and, subsequently, tris(trimethylsilyl)silane, opens up a vast landscape of synthetic possibilities. For researchers and professionals in drug development, understanding the chemistry of this compound and its derivatives is key to leveraging the power of silicon-based reagents in the synthesis of novel and complex molecular architectures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H36Si5 | CID 138115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS-Number 4098-98-0 - Order from Chemodex [chemodex.com]

- 4. This compound(4098-98-0) 1H NMR spectrum [chemicalbook.com]

- 5. This compound as a Standard Compound for Fast Spinning Solid-State NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetrakil(trimethylsilyl)silane [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. US6337415B1 - Process for preparing tetrakis (trimethylsily) silane and tris (trimethysilyl) silane - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Tetrakis(trimethylsilyloxy)silane in Plasma-Enhanced Chemical Vapor Deposition (PECVD)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrakis(trimethylsilyloxy)silane (TTMS) as a precursor in plasma-enhanced chemical vapor deposition (PECVD) for the fabrication of silicon dioxide-like (SiO2-like) films. While the initial query specified Tetrakis(trimethylsilyl)silane (TTMSS), the available scientific literature predominantly focuses on TTMS for this application. This document will detail the experimental protocols, present key quantitative data, and illustrate the process workflow.

Introduction to Tetrakis(trimethylsilyloxy)silane (TTMS) in PECVD

Tetrakis(trimethylsilyloxy)silane (TTMS), with the chemical formula C12H36O4Si5, is a versatile organosilicon precursor for PECVD.[1] Its unique three-dimensional structure, consisting of a central SiO4 tetrahedron and four peripheral OSi(CH3)3 units, makes it an attractive candidate for forming nanostructured organosilicon polymers and SiO2-like films.[1][2] The use of TTMS in atmospheric pressure PECVD (AP-PECVD) has been explored for creating a variety of film morphologies, from smooth and compact to nano-dendritic 3D structures.[1][2] A key advantage of TTMS is its non-toxic nature and ease of vaporization at room temperature.[1]

Films deposited from TTMS can exhibit chemical properties closely resembling silicon dioxide, with low carbon content (below 5%).[1][2] The properties of the resulting films are highly dependent on the operational conditions of the PECVD process, such as power density and gas mixture.[1]

Quantitative Data Presentation

The following tables summarize the key deposition parameters and resulting film properties from various studies using TTMS in PECVD.

Table 1: Deposition Parameters for SiO2-like Films using TTMS in AP-PECVD

| Parameter | Microwave (MW) Plasma Jet | Radiofrequency (RF) Plasma Jet | Reference |

| Excitation Frequency | 2.45 GHz | 27.12 MHz | [1] |

| Input Power | 235 W | 6 W or 15 W | [1] |

| Carrier Gas | Argon (Ar) | Argon (Ar) | [1] |

| Carrier Gas Flow Rate | 2.6 slm | Not Specified | [1] |

| Auxiliary Ar Flow (for TTMS) | 90 and 435 sccm | Not Specified | [1] |

| TTMS Flow Rate | 0.02 - 0.07 g/h | Not Specified | [1] |

| Substrate Distance | 6 mm | 6 mm | [1] |

| Deposition Time | 5 min | 5 min | [2] |

Table 2: Properties of SiO2-like Films Deposited from TTMS

| Property | Value / Observation | Conditions | Reference |

| Chemical Composition | Si:O ≈ 1:2, Carbon content < 5% | MW and RF plasma jets | [1][2] |

| Morphology | Compact smooth films to nano-dendritic 3D structures | Dependent on the specific process | [1][2] |

| Surface Roughness (RMS) | 0.3 nm | RF plasma jet | [1] |

| Hydrophobicity | Stable hydrophobic properties | PECVD at 70 W and 600 mTorr, followed by excimer laser treatment | [3] |

Experimental Protocols

This section provides a detailed methodology for the deposition of SiO2-like films using TTMS in an atmospheric pressure plasma-enhanced chemical vapor deposition (AP-PECVD) system.

Precursor Handling and Delivery

-

Precursor Preparation: Place liquid TTMS in a bubbler cylinder filled with glass beads to increase the surface area for vaporization.[1]

-

Vaporization: Use an auxiliary argon (Ar) carrier gas flow (e.g., 90-435 sccm) to pass through the bubbler, becoming enriched with TTMS vapors at room temperature.[1]

-

Flow Rate Control: The amount of TTMS vapor introduced into the plasma is controlled by the flow rate of the auxiliary Ar gas. This can be verified by gravimetry (measuring the weight loss of the liquid TTMS over time).[1]

PECVD Deposition Process

-

System Setup: The experiments can be performed using different plasma sources, such as a microwave (MW) plasma jet or a radiofrequency (RF) plasma jet.[1] The substrate is placed at a fixed distance (e.g., 6 mm) from the plasma jet nozzle.[1][2]

-

Plasma Generation:

-

Gas Flow: A main carrier gas, such as argon, is passed through the plasma jet at a constant flow rate (e.g., 2.6 slm).[1] The TTMS vapor/Ar mixture is injected downstream into the active plasma discharge.[1]

-

Deposition: The TTMS vapor dissociates in the plasma and deposits as a thin film on the substrate.[1] The deposition duration is typically short, for example, 5 minutes.[2]

Post-Deposition Characterization

-

Chemical Analysis: The chemical composition of the deposited films can be analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) to confirm the SiO2-like nature and determine the carbon content.[1][3]

-

Morphological Analysis: The surface morphology and roughness can be investigated using scanning electron microscopy (SEM) and atomic force microscopy (AFM).[1]

-

Hydrophobicity Measurement: The hydrophobic properties of the films can be assessed by measuring the water contact angle (WCA).[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the PECVD process using TTMS.

Caption: Experimental workflow for PECVD of SiO2-like films using TTMS.

Caption: Influence of key PECVD parameters on the final film properties.

References

Application Notes: Tetrakis(trimethylsilyl)silane as a Versatile Solid-State NMR Standard

Introduction

Tetrakis(trimethylsilyl)silane, commonly abbreviated as TTMSS or TKS, has emerged as a superior standard for solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly with the advent of fast Magic Angle Spinning (MAS) rates.[1][2] Its unique properties make it an excellent, multi-purpose reference compound for a variety of critical calibration and setup procedures in ssNMR experiments.[1][2] This document provides detailed application notes and protocols for the effective use of TTMSS by researchers, scientists, and professionals in drug development and other fields utilizing ssNMR.

Key Advantages of TTMSS as a Solid-State NMR Standard:

-